molecular formula C19H12BrN3O2 B11624589 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11624589
M. Wt: 394.2 g/mol
InChI Key: INRMEEVCMRUEFY-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzoxazole moiety

Preparation Methods

The synthesis of 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine under standard condensation reaction conditions, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide include other substituted benzamides and benzoxazoles. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

4-bromo-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12BrN3O2/c20-14-5-3-12(4-6-14)18(24)22-15-7-8-17-16(10-15)23-19(25-17)13-2-1-9-21-11-13/h1-11H,(H,22,24)

InChI Key

INRMEEVCMRUEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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